molecular formula C13H10FNO2 B7517979 4-(4-Fluorophenoxy)benzamide

4-(4-Fluorophenoxy)benzamide

Cat. No.: B7517979
M. Wt: 231.22 g/mol
InChI Key: CEYGPPCYLMUUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenoxy)benzamide is a benzamide derivative characterized by a fluorophenoxy group at the para-position of the benzene ring. This compound is synthesized via coupling reactions between 4-(4-fluorophenoxy)aniline and activated carboxylic acids or acid chlorides under basic conditions, as demonstrated in studies targeting AMP-activated protein kinase (AMPK) activation . Its structure (C₁₃H₁₀FNO₂) includes a benzamide core, which is frequently modified to explore structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

4-(4-fluorophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYGPPCYLMUUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-(4-Fluorophenoxy)benzoate

The initial step involves forming the ether linkage between 4-fluorophenol and a benzoate ester. Methyl 4-hydroxybenzoate reacts with 4-fluorophenyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 100°C for 24 hours. This nucleophilic substitution proceeds via deprotonation of 4-fluorophenol to generate a phenoxide ion, which displaces the bromide:

Methyl 4-hydroxybenzoate+4-Fluorophenyl bromideK2CO3,DMFMethyl 4-(4-fluorophenoxy)benzoate+KBr\text{Methyl 4-hydroxybenzoate} + \text{4-Fluorophenyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl 4-(4-fluorophenoxy)benzoate} + \text{KBr}

Typical Conditions and Yield

ReagentAmount (eq)SolventTemperatureTimeYield
Methyl 4-hydroxybenzoate1.0DMF100°C24 h85%
4-Fluorophenyl bromide1.2DMF100°C24 h-

The crude product is purified via recrystallization from heptane/ethyl acetate mixtures to achieve >98% purity.

Hydrolysis to 4-(4-Fluorophenoxy)benzoic Acid

The ester intermediate undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in ethanol/water (3:1 v/v) at 80°C for 6 hours. Acidification with hydrochloric acid (HCl) precipitates the benzoic acid:

Methyl 4-(4-fluorophenoxy)benzoateNaOH, EtOH/H2O4-(4-Fluorophenoxy)benzoic acid+MeOH\text{Methyl 4-(4-fluorophenoxy)benzoate} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{4-(4-Fluorophenoxy)benzoic acid} + \text{MeOH}

Optimized Parameters

  • NaOH concentration: 2.0 M

  • Yield: 89% after recrystallization in toluene .

Amide Formation via Acid Chloride Intermediate

The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Subsequent reaction with ammonium hydroxide (NH₄OH) at 0–5°C yields the target amide:

4-(4-Fluorophenoxy)benzoic acidSOCl2,DCM4-(4-Fluorophenoxy)benzoyl chlorideNH4OH4-(4-Fluorophenoxy)benzamide\text{4-(4-Fluorophenoxy)benzoic acid} \xrightarrow{\text{SOCl}2, \text{DCM}} \text{4-(4-Fluorophenoxy)benzoyl chloride} \xrightarrow{\text{NH}4\text{OH}} \text{this compound}

Critical Data

StepReagentConditionsYield
Acid chloride formationSOCl₂ (2.5 eq)Reflux, 3 h95%
AmidationNH₄OH (5 eq)0–5°C, 1 h88%

Direct Amide Coupling Using Carbodiimide Reagents

Activation of 4-(4-Fluorophenoxy)benzoic Acid

This one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) to activate the carboxylic acid. The reaction is stirred at room temperature for 1 hour before adding ammonium chloride (NH₄Cl) :

4-(4-Fluorophenoxy)benzoic acidEDCI/HOBt, THFActivated intermediateNH4ClThis compound\text{4-(4-Fluorophenoxy)benzoic acid} \xrightarrow{\text{EDCI/HOBt, THF}} \text{Activated intermediate} \xrightarrow{\text{NH}_4\text{Cl}} \text{this compound}

Performance Metrics

  • EDCI/HOBt ratio: 1.2:1.2 eq

  • Reaction time: 12 hours

  • Yield: 92% after column chromatography (silica gel, hexane/ethyl acetate).

Palladium-Catalyzed Cross-Coupling for Alternative Substrates

Ullmann-Type Coupling for Ether Formation

For substrates resistant to nucleophilic substitution, a copper(I) iodide (CuI) -catalyzed coupling between 4-iodobenzamide and 4-fluorophenol in dimethyl sulfoxide (DMSO) at 120°C for 48 hours achieves the ether linkage:

4-Iodobenzamide+4-FluorophenolCuI, DMSOThis compound+HI\text{4-Iodobenzamide} + \text{4-Fluorophenol} \xrightarrow{\text{CuI, DMSO}} \text{this compound} + \text{HI}

Key Variables

CatalystLigandBaseYield
CuI (10%)1,10-PhenanthrolineCs₂CO₃75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Nucleophilic substitutionHigh scalability, minimal by-productsRequires harsh bases (e.g., K₂CO₃)85–89%
Carbodiimide couplingRoom-temperature conditions, high purityCostly reagents (EDCI/HOBt)92%
Palladium catalysisTolerates electron-deficient aromaticsLong reaction times, expensive catalysts75%

Industrial-Scale Considerations

Large-scale production favors the nucleophilic substitution route due to lower reagent costs and compatibility with continuous flow reactors. Critical parameters for pilot plants include:

  • Temperature control : Exothermic reactions require jacketed reactors to maintain 100°C.

  • Solvent recovery : DMF is distilled and reused to reduce waste.

  • Crystallization optimization : Anti-solvent addition (e.g., water) enhances yield during acid precipitation .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Fluorophenoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituted Benzamides with Fluorophenoxy Groups

Compound Substituents/Modifications Biological Activity Key Findings Source
4-(4-Fluorophenoxy)benzamide 4-fluorophenoxy, benzamide core AMPK activation Exhibits moderate AMPK activation via inhibition of prohibitin interaction .
Compound 39 Trifluoromethyl, piperazin-1-yl Antiplasmodial Shows nanomolar potency against Plasmodium falciparum due to enhanced electron-withdrawing effects .
11c 3-Chloropropoxy, fluorophenoxy N-type calcium channel inhibition Simplified ω-conotoxin GVIA mimetic; reduces chronic pain in rodent models .

Key Insights :

  • The addition of electron-withdrawing groups (e.g., trifluoromethyl in Compound 39) significantly enhances antiplasmodial activity compared to the parent fluorophenoxybenzamide .
  • Substitution with a 3-chloropropoxy group (Compound 11c) introduces steric bulk, improving selectivity for neuronal calcium channels .

Arylpiperazine-Benzamide Derivatives

Compound Substituents/Modifications Biological Activity Key Findings Source
JJGW series Piperazine, chlorophenyl/methoxyphenyl α1-Adrenolytic High affinity for α1-adrenergic receptors; JJGW07 (methoxyphenyl) shows superior selectivity over JJGW01 (chlorophenyl) .
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide Piperazine-ethyl linker, methoxyphenyl Serotonin/dopamine receptor modulation Demonstrates dual receptor binding, suggesting potential antipsychotic applications .

Key Insights :

  • Piperazine-linked benzamides (e.g., JJGW series) exhibit α1-adrenolytic activity proportional to alkyl chain length, with hexyl derivatives (JJGW03) showing prolonged receptor occupancy .
  • Methoxy substitution on the piperazine ring enhances blood-brain barrier penetration compared to halogenated analogues .

Imidazole-Substituted Benzamides

Compound Substituents/Modifications Biological Activity Key Findings Source
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl Anticancer (cervical cancer) Induces apoptosis via caspase-3 activation; IC₅₀ = 8.2 μM .
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Imidazole, thiazole-sulfonamide Antibacterial Broad-spectrum activity against Gram-positive bacteria (MIC = 4 μg/mL) .

Key Insights :

  • Imidazole substitution at the benzamide para-position enhances anticancer activity by facilitating DNA intercalation .
  • Sulfonamide-thiazole hybrids exhibit improved antibacterial efficacy due to dual-target inhibition .

Salicylamide Derivatives

Compound Substituents/Modifications Biological Activity Key Findings Source
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Nitrophenyl, hydroxyl-chloro Antimicrobial (sulfate-reducing bacteria) Inhibits Desulfovibrio piger growth (IC₅₀ = 0.37 μM) via disruption of sulfate dissimilation .
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide Bromophenyl, methoxybenzamido Zinc-binding (glyoxalase inhibition) Chelates Zn²⁺ in glyoxalase I, reducing tumor cell proliferation .

Key Insights :

  • Nitro and halogen substituents on salicylamides correlate with potent antimicrobial activity against intestinal pathogens .
  • Methoxybenzamido groups enhance zinc-binding capacity, making these derivatives viable for anticancer drug development .

Triazole-Containing Benzamides

Compound Substituents/Modifications Biological Activity Key Findings Source
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-thione, sulfonyl Antifungal/antibacterial Thione tautomers show superior stability and activity against Candida albicans (MIC = 16 μg/mL) .

Key Insights :

  • Triazole-thione derivatives exhibit tautomer-dependent activity, with thione forms showing enhanced antifungal potency .

Q & A

Q. What are the critical steps in synthesizing 4-(4-Fluorophenoxy)benzamide derivatives, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as amide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, derivatives can be synthesized by reacting 4-(4-fluorophenoxy)aniline with activated carboxylic acids under inert conditions .
  • Key Steps :

Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (e.g., isopropyl ether/ethyl acetate mixtures) .

Characterization : NMR (to confirm substitution patterns), HPLC (for purity >95%), and mass spectrometry (to verify molecular weight).

  • Quality Control : Monitor reaction intermediates via TLC and confirm final product stability under storage conditions (e.g., 2–8°C in moisture-free environments) .

Q. How should researchers characterize the physicochemical properties of this compound for formulation studies?

  • Methodological Answer :
  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or HPLC. Co-solvents like PEG-400 can enhance aqueous solubility .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, assess hydrolytic stability in acidic/basic buffers via LC-MS .
  • Thermal Properties : Determine melting point (DSC) and thermal decomposition (TGA) to guide storage and handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound analogs?

  • Methodological Answer :
  • Substituent Screening : Introduce electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to the benzamide core to modulate target binding. For example:
Substituent PositionBiological ActivityKey Difference vs. Parent Compound
4-Fluorophenoxy Baseline activityReference compound
3-CF₃ Enhanced potencyImproved enzyme inhibition (IC₅₀ ↓ 50%)
2-OCH₃ Reduced solubilityRequires co-solvents for in vitro assays
  • Assay Design : Use dose-response curves (e.g., IC₅₀, EC₅₀) in enzyme inhibition assays (e.g., PARP-1 or HDAC targets) .

Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Assay Variability : Standardize conditions (e.g., cell line, incubation time, serum content). For example, discrepancies in HDAC inhibition may arise from differences in cell permeability or off-target effects .
  • Orthogonal Validation : Combine biochemical assays (e.g., fluorescence-based enzymatic assays) with cellular readouts (e.g., qPCR for target gene expression) .
  • Metabolic Interference : Rule out off-target effects using metabolomics (e.g., LC-MS to detect unintended interactions with glucose pathways) .

Q. How can researchers validate the target specificity of this compound in complex biological systems?

  • Methodological Answer :
  • Genetic Knockdown : Use siRNA or CRISPR to silence suspected targets (e.g., HDACs or PARP-1) and measure compound efficacy loss .
  • Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics (Kd, kon/koff) .
  • Proteomic Profiling : Employ affinity pull-down assays coupled with mass spectrometry to identify interacting proteins .

Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Models : Use liver microsomes (human/rodent) to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS .
  • Reaction Phenotyping : Identify specific CYP isoforms (e.g., CYP3A4, CYP2D6) using isoform-selective inhibitors .
  • In Vivo Correlation : Compare plasma half-life in animal models (e.g., rodents) with microsomal stability data .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound analogs?

  • Methodological Answer :
  • Dose-Response Analysis : Ensure studies use comparable concentration ranges (e.g., nM vs. µM). For example, cytotoxicity at high doses may reflect off-target effects rather than primary mechanism .
  • Cell Line Specificity : Test analogs in multiple lines (e.g., cancer vs. normal cells) to identify selective toxicity .
  • Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Q. What computational tools can predict the reactivity of this compound under varying experimental conditions?

  • Methodological Answer :
  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites of electrophilic attack or oxidation .
  • MD Simulations : Simulate ligand-protein interactions (e.g., with HDAC or PARP-1) to guide rational design .
  • QSPR Models : Corrogate substituent effects with solubility or logP values using cheminformatics software (e.g., Schrödinger, MOE) .

Experimental Design Considerations

Q. How can researchers mitigate oxidative degradation of this compound during storage or reactions?

  • Methodological Answer :
  • Condition Optimization : Avoid copper catalysts or acidic conditions that promote C-H oxidation. Use antioxidants (e.g., BHT) in storage buffers .
  • Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent radical-mediated degradation .
  • Stability-Indicating Assays : Monitor degradation products via UPLC-PDA with forced degradation studies .

Q. What strategies improve the bioavailability of this compound in in vivo models?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanocarriers : Use liposomal formulations or polymeric nanoparticles to improve solubility and prolong circulation time .
  • PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cmax, AUC) with efficacy metrics to optimize dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenoxy)benzamide
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.